molecular formula C20H17FN4O3 B2640542 1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1793837-16-7

1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2640542
CAS No.: 1793837-16-7
M. Wt: 380.379
InChI Key: UZUGYPDDRFEQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydroquinazoline-2,4-dione core substituted with a 3-propyl group at position 3 and a 1,2,4-oxadiazole ring linked via a methyl group. The oxadiazole ring is further substituted with a 3-fluorophenyl group. Its structure combines heterocyclic moieties known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

1-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN4O3/c1-2-10-24-19(26)15-8-3-4-9-16(15)25(20(24)27)12-17-22-18(23-28-17)13-6-5-7-14(21)11-13/h3-9,11,15H,2,10,12H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWGMONBQNNYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN4O3+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps:

  • Formation of the Oxadiazole Ring:

    • The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
  • Attachment of the Fluorophenyl Group:

    • The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the oxadiazole intermediate.
  • Construction of the Tetrahydroquinazoline Core:

    • The tetrahydroquinazoline core is formed by the condensation of an appropriate amine with an isatoic anhydride derivative, followed by cyclization.
  • Final Coupling:

    • The final step involves coupling the oxadiazole-fluorophenyl intermediate with the tetrahydroquinazoline derivative under basic conditions, often using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions using hydrogenation catalysts (e.g., palladium on carbon) or chemical reducing agents (e.g., sodium borohydride) can modify the oxadiazole ring or the quinazoline core.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: H₂ gas with Pd/C catalyst or NaBH₄ in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products:

  • Oxidized quinazoline derivatives.
  • Reduced oxadiazole or quinazoline compounds.
  • Substituted fluorophenyl derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its unique electronic properties due to the presence of the fluorophenyl and oxadiazole groups.

Biology:

  • Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry:

  • Potential applications in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding or π-π stacking interactions. The tetrahydroquinazoline core may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Oxadiazole Substituent

1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
  • Structural Difference : Replaces the 3-fluorophenyl group with a 4-bromophenyl substituent on the oxadiazole ring.
  • Lipophilicity: Increased lipophilicity (logP ~3.8 vs. ~3.2 for fluorophenyl) may enhance membrane permeability but reduce solubility .
7-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (BB72353)
  • Structural Differences :
    • Alkyl Chain : Pentyl instead of propyl at position 3.
    • Oxadiazole Substituent : 4-Bromophenyl.

Core Heterocycle Variations

Triazolo-Thiadiazole Derivatives (e.g., 3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole)
  • Core Structure : Replaces tetrahydroquinazoline with a triazolo-thiadiazole system.
  • Biological Activity : Demonstrates antimicrobial and anti-inflammatory properties due to the thiadiazole-triazole pharmacophore .
  • Structural Implications :
    • Planarity : The triazolo-thiadiazole ring is planar, facilitating π-π stacking with aromatic residues in enzymes.
    • Hydrogen Bonding : Reduced compared to tetrahydroquinazoline-2,4-dione, which has two carbonyl groups .

Functional Group Replacements

(Z)-5-([3-{4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione (YPC-21817)
  • Core Structure : Thiazolidine-2,4-dione with imidazo[1,2-b]pyridazine and piperazine substituents.
  • Biological Relevance : Targets Pan-Pim kinases with IC50 values <100 nM, highlighting the role of the piperazine group in kinase binding .
  • Comparison : The tetrahydroquinazoline core may lack kinase affinity but could target other enzymes (e.g., phosphodiesterases) due to its bicyclic structure.

Key Findings and Implications

  • Substituent Effects : Fluorine’s electronegativity in the target compound may enhance hydrogen bonding with polar residues in enzymes, while bromine analogs prioritize hydrophobic interactions.
  • Alkyl Chain Length : Propyl vs. pentyl substitutions influence pharmacokinetics; longer chains improve lipophilicity but may reduce metabolic stability.
  • Core Heterocycles : The tetrahydroquinazoline-2,4-dione core offers distinct hydrogen-bonding and conformational flexibility compared to thiadiazole or thiazolidine systems.

Biological Activity

The compound 1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is part of a class of oxadiazole derivatives known for their diverse biological activities. This article explores its biological properties, particularly focusing on its anticancer and antimicrobial effects.

Chemical Structure

The molecular formula of the compound is C25H19FN4O3C_{25}H_{19}FN_{4}O_{3} with a molecular weight of approximately 442.4 g/mol. The structural features include an oxadiazole ring and a tetrahydroquinazoline moiety, which are critical for its biological activity.

Biological Activity Overview

Compounds containing the 1,2,4-oxadiazole moiety have been extensively studied for their pharmacological potentials. They exhibit a wide range of biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in inhibiting various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines using the NCI-60 Sulforhodamine B assay. Notably, it demonstrated significant cytotoxicity against liver carcinoma cell line HUH7 with an IC50 value lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Mechanism of Action : The mechanism involves inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds similar to this one have shown IC50 values ranging from 0.47 to 1.4 µM against TS proteins .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented, particularly their effectiveness against gram-positive bacteria.

Antibacterial Tests

In antimicrobial assays:

  • The compound exhibited superior activity against Bacillus species compared to gram-negative bacteria .
  • A series of oxadiazole derivatives were synthesized and tested; those containing the oxadiazole ring showed enhanced lipophilicity and membrane permeability, contributing to their antimicrobial efficacy .

Comparative Table of Biological Activities

Activity TypeCompound NameIC50 ValueTarget
AnticancerThis compound< 18.78 µMHUH7 (Liver Carcinoma)
AntibacterialVarious Oxadiazole DerivativesVariesGram-positive Bacteria (e.g., Bacillus spp.)
AntifungalNovel DerivativesModerate ActivityFungal Pathogens

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions, often starting with cyclocondensation of fluorophenyl precursors with oxadiazole-forming reagents. Key steps include:

  • Cyclocondensation : Using hydroxylamine and nitriles under reflux in polar aprotic solvents (e.g., DMF) to form the oxadiazole ring .
  • Quinazoline core assembly : Alkylation or nucleophilic substitution to attach the propyl group and oxadiazole-methyl moiety . Microwave-assisted synthesis is recommended to reduce reaction time (e.g., 30–60 minutes at 120°C vs. 12–24 hours conventionally) and improve yields by 15–20% .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions, with fluorophenyl protons showing distinct splitting patterns (e.g., doublets at δ 7.2–7.8 ppm) .
  • X-ray crystallography : Resolves stereochemistry of the tetrahydroquinazoline ring and confirms oxadiazole planarity (bond angles: N-O-N ≈ 120°) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 438.12 [M+H]+^+) .

Q. What preliminary biological activities have been reported for this compound?

Initial screenings suggest:

  • Anticancer activity : IC50_{50} values of 2–8 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via topoisomerase inhibition .
  • Antimicrobial effects : Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) due to oxadiazole-mediated membrane disruption .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final alkylation step?

Contradictions in yields (40–75%) arise from solvent polarity and catalyst selection. Optimal parameters include:

  • Solvent : DMF > DMSO due to better solubility of intermediates .
  • Catalyst : K2_2CO3_3 (1.2 equiv.) outperforms NaH by reducing side-product formation .
  • Temperature : 80–90°C balances reactivity and decomposition risks .

Q. How should researchers resolve discrepancies in reported bioactivity data across studies?

Variability in IC50_{50} values (e.g., 2 vs. 10 µM) may stem from:

  • Assay differences : Use standardized MTT assays with controlled cell passage numbers .
  • Purity thresholds : HPLC purity >95% (C18 column, acetonitrile/water gradient) minimizes false positives .
  • Structural analogs : Compare with 3-propyl-1,2,3,4-tetrahydroquinazoline derivatives lacking the oxadiazole group to isolate pharmacophore contributions .

Q. What computational strategies predict binding modes to biological targets?

  • Molecular docking : AutoDock Vina simulates interactions with topoisomerase II (binding energy: −9.2 kcal/mol), highlighting hydrogen bonds between the oxadiazole ring and Arg503 .
  • MD simulations : 100-ns trajectories assess stability of the ligand-enzyme complex in physiological conditions (RMSD < 2 Å) .

Q. How does the compound’s stability under physiological conditions affect in vivo studies?

  • pH stability : Degrades <10% in PBS (pH 7.4) over 24 hours but hydrolyzes rapidly in acidic environments (pH 2.0, t1/2_{1/2} = 2 hours) .
  • Solubility : Low aqueous solubility (0.5 mg/mL) necessitates formulation with cyclodextrins or liposomal encapsulation for bioavailability .

Q. What in vitro models are suitable for pharmacokinetic profiling?

  • HepG2 cells : Assess metabolic stability via CYP3A4/2D6 inhibition assays .
  • Caco-2 monolayers : Measure permeability (Papp_{app} = 1.2 × 106^{-6} cm/s), indicating moderate intestinal absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.